molecular formula C19H23NO2 B10851838 n-Hexylcarbamic Acid Biphenyl-3-yl Ester

n-Hexylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10851838
M. Wt: 297.4 g/mol
InChI Key: QPTMPZNXKZNQMF-UHFFFAOYSA-N
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Description

N-Hexylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a biphenyl group attached to a carbamic acid ester, which is further linked to a hexyl chain. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hexylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-yl isocyanate with hexanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

  • Dissolve biphenyl-3-yl isocyanate in an anhydrous solvent such as dichloromethane.
  • Add hexanol dropwise to the solution while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using column chromatography to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Hexylcarbamic Acid Biphenyl-3-yl Ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

N-Hexylcarbamic Acid Biphenyl-3-yl Ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hexylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific molecular targets, such as FAAH. By inhibiting FAAH, the compound increases the levels of endocannabinoids like anandamide, which can modulate pain and inflammation pathways . The biphenyl group allows the compound to fit into the active site of the enzyme, while the hexyl chain enhances its binding affinity.

Comparison with Similar Compounds

Uniqueness: N-Hexylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific hexyl chain, which provides a balance between hydrophobicity and molecular size, enhancing its interaction with biological targets. This makes it a valuable compound for studying the structure-activity relationships of carbamic acid esters.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

(3-phenylphenyl) N-hexylcarbamate

InChI

InChI=1S/C19H23NO2/c1-2-3-4-8-14-20-19(21)22-18-13-9-12-17(15-18)16-10-6-5-7-11-16/h5-7,9-13,15H,2-4,8,14H2,1H3,(H,20,21)

InChI Key

QPTMPZNXKZNQMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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